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Compound of Interest

Compound Name:

ethyl 5-amino-1-(2-

fluorobenzyl)-1H-pyrazole-3-

carboxylate

Cat. No.: B057483 Get Quote

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of pulmonary

arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1]

The synthesis of Riociguat involves several key intermediates, and various synthetic routes

have been developed to improve efficiency, reduce costs, and increase yields. These notes

provide detailed protocols for the synthesis of crucial Riociguat intermediates, present

quantitative data in a structured format, and include diagrams to illustrate the synthetic

pathways.

Key Synthetic Pathways Overview
The synthesis of Riociguat primarily revolves around the construction of the core pyrazolo[3,4-

b]pyridine ring system, followed by the formation of the substituted pyrimidine ring. Several

routes have been reported, with a common key intermediate being 1-(2-fluorobenzyl)-1H-

pyrazolo[3,4-b]pyridine-3-carbonitrile.[2]

Below are diagrams illustrating two major synthetic approaches to a key pyrazolo[3,4-b]pyridine

intermediate.
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Route A: Bayer's Original Approach

2-Fluorobenzylhydrazine
5-Amino-1-(2-fluorobenzyl)pyrazole-3-carboxylate

(Intermediate 4)

Sodium Cyanopyruvate

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
(Intermediate 5)

N,N-Dimethylaminopropenal

Click to download full resolution via product page

Caption: Bayer's initial synthetic route to the pyrazolo[3,4-b]pyridine core.

Route B: Alternative Synthesis

Methyl 2-chloronicotinate 1H-Pyrazolo[3,4-b]pyridin-3-ol

Hydrazine

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

2-Fluorobenzyl bromide

3-Bromo Intermediate

POBr3

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
(Key Intermediate 9)

Pd-catalyzed Cyanation
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Caption: An alternative route starting from methyl 2-chloronicotinate.[2]

Synthesis of Key Intermediates: Protocols and Data
Intermediate 1: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-
b]pyridine-3-carbonitrile
This intermediate is central to several synthetic strategies for Riociguat.[2]

Protocol 1: From 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Reaction Setup: Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (2.0

g, 0.0074 mol) in toluene (50.0 ml).

Dehydration: Add thionyl chloride (SOCl₂) to the solution at room temperature.

Heating: Heat the reaction mixture and maintain it at 110°C overnight.

Quenching: Cool the reaction mass to room temperature and quench it with ice water.

Extraction: Separate the organic layer and dry it over sodium sulfate (Na₂SO₄).

Purification: Distill off the solvent to obtain the crude product. Purify the crude product by

column chromatography.

Quantitative Data:

Parameter Value Reference

Starting Material

1-(2-fluorobenzyl)-1H-

pyrazolo[3,4-b]pyridine-3-

carboxamide

Yield 75%

Melting Point 80.4-82.0°C

Protocol 2: Four-step Synthesis from Methyl 2-chloronicotinate[2][3]

This route provides an alternative with a good overall yield.

Hydrazinolysis and Cyclization: Methyl 2-chloronicotinate undergoes hydrazinolysis and

intramolecular substitution in one step to yield 1H-pyrazolo[3,4-b]pyridin-3-ol.

N1-Benzylation: Regioselective N1-benzylation of 1H-pyrazolo[3,4-b]pyridin-3-ol with 2-

fluorobenzyl bromide affords 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.

Bromination: The resulting alcohol is treated to yield 1-(2-fluorobenzyl)-3-bromo-1H-

pyrazolo[3,4-b]pyridine.
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Cyanation: A Palladium-catalyzed cyanation of the bromo-intermediate yields the final

product, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Quantitative Data:

Parameter Value Reference

Starting Material Methyl 2-chloronicotinate [2][3]

Overall Yield 55% [2][3]

Number of Steps 4 [2][3]

Intermediate 2: 5-Amino-1-(2-fluorobenzyl)pyrazole-3-
methyl ester
This intermediate is part of the synthetic route reported by Bayer.[1]

Protocol 3: Cyclization Reaction[1]

Reaction: 2-fluorobenzylhydrazine is reacted with sodium cyanopyruvate.

Cyclization: The reaction mixture undergoes cyclization to form 5-amino-1-(2-

fluorobenzyl)pyrazole-3-methyl ester.

Note: Specific reaction conditions and yields for this isolated step are not detailed in the

provided search results, as an improved process eliminates the need for its purification.[1]

Intermediate 3: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-
b]pyridine-3-methyl ester
An improved synthesis for this intermediate has been developed to increase yield and reduce

cost.[1]

Protocol 4: Improved Synthesis[1]

Reaction Setup: Start with the unpurified 5-amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester

from the previous step.
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Reagent Substitution: Instead of the expensive N,N-dimethylaminopropenal, use the more

cost-effective 1,1,3,3-tetramethoxypropane.

Reaction: The reaction is carried out to form the pyrazolo[3,4-b]pyridine ring system.

Optimization: This method also involves reducing the amount of trifluoroacetic acid used.

Quantitative Data:

Parameter Value Reference

Key Improvement

Replacement of N,N-

dimethylaminopropenal with

1,1,3,3-tetramethoxypropane

[1]

Advantage
Increased yield, reduced cost,

simplified process
[1]

Intermediate 4: 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-
b]pyridine-3-carboxamidine Hydrochloride
This intermediate is formed from the corresponding carbonitrile.

Protocol 5: From Carbonitrile

Imidate Formation: Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

(3.645g, 0.0144 mol) in methanol (150.0ml) and add sodium methoxide (NaOCH₃) at room

temperature. Maintain for 6 hours.

Ammonium Chloride Addition: To the resulting solution containing the imidate, add glacial

acetic acid (3.376g, 0.034 mol) and ammonium chloride (1.85g, 0.034 mol) at room

temperature.

Reflux: Heat the reaction mass and maintain it at reflux temperature for 12 hours.

Experimental Workflow Visualization
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The general workflow for the synthesis and purification of these intermediates can be

visualized as follows:

Reaction Setup
(Mixing Reagents and Solvents)

Reaction Progression
(Heating/Stirring)

Reaction Quenching
(e.g., Addition of Water/Ice)

Extraction
(Separating Product into Organic Layer)

Drying
(Removal of Water from Organic Layer)

Solvent Removal
(Distillation/Evaporation)

Purification
(e.g., Column Chromatography)

Characterization
(NMR, MS, Melting Point)

Click to download full resolution via product page
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Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of Riociguat intermediates can be achieved through various routes, each with its

own advantages. The choice of a particular synthetic pathway may depend on factors such as

cost of starting materials, desired yield, and scalability. The protocols and data provided here

offer a comprehensive overview for researchers and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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